molecular formula C9H9Cl B119881 (E)-1-Chloro-2-(prop-1-en-1-yl)benzene CAS No. 13271-10-8

(E)-1-Chloro-2-(prop-1-en-1-yl)benzene

Cat. No. B119881
CAS RN: 13271-10-8
M. Wt: 152.62 g/mol
InChI Key: IGKJZZNHGRQLAI-GORDUTHDSA-N
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Description

The compound (E)-1-Chloro-2-(prop-1-en-1-yl)benzene is a chlorinated aromatic hydrocarbon with a propenyl substituent. It is characterized by a double bond in the propenyl group, which is in the trans (E) configuration relative to the chlorinated benzene ring. This configuration impacts the molecule's reactivity and physical properties.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of (E)-1-Chloro-2-(prop-1-en-1-yl)benzene, they do discuss related compounds with similar structural motifs. For instance, compounds with a prop-2-en-1-one unit linked to chlorophenyl rings are synthesized and analyzed in the papers. These compounds, such as (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and (E)-3-(2-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one , suggest that the synthesis of chlorinated aromatic compounds with a propenyl group could involve similar strategies, such as condensation reactions between appropriate benzene derivatives and chlorinated alkenes.

Molecular Structure Analysis

The molecular structure of related compounds shows that the E configuration of the C=C double bond is a common feature, which influences the overall geometry of the molecule. For example, the dihedral angles between the planes of the benzene rings and the propenone unit in the compound (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one are reported to be around 20 degrees, indicating a certain degree of planarity in the structure . This information can be extrapolated to suggest that (E)-1-Chloro-2-(prop-1-en-1-yl)benzene would also exhibit a planar structure around the double bond, affecting its chemical behavior.

Chemical Reactions Analysis

The chemical reactivity of (E)-1-Chloro-2-(prop-1-en-1-yl)benzene can be inferred from the behavior of structurally similar compounds. The presence of the chloro group on the benzene ring makes it susceptible to nucleophilic substitution reactions, while the double bond in the propenyl group can undergo addition reactions. The papers describe how the molecular configuration and substituents can influence the reactivity, as seen in the crystal structure stabilization by weak intermolecular hydrogen bonds in the case of (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one .

Physical and Chemical Properties Analysis

The physical properties such as melting point, boiling point, and solubility of (E)-1-Chloro-2-(prop-1-en-1-yl)benzene would be influenced by its molecular structure. The planarity and presence of a chloro substituent suggest that the compound would have significant intermolecular interactions, potentially leading to higher melting and boiling points compared to non-chlorinated analogs. The chemical properties, including reactivity and stability, can be deduced from the weak intermolecular C—H⋯O hydrogen bonds and π-stacking interactions observed in related compounds, which could also be present in (E)-1-Chloro-2-(prop-1-en-1-yl)benzene, affecting its chemical stability and reactivity .

Scientific Research Applications

properties

IUPAC Name

1-chloro-2-[(E)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c1-2-5-8-6-3-4-7-9(8)10/h2-7H,1H3/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKJZZNHGRQLAI-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560077
Record name 1-Chloro-2-[(1E)-prop-1-en-1-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-Chloro-2-propenylbenzene

CAS RN

13271-10-8
Record name 1-Chloro-2-[(1E)-prop-1-en-1-yl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
MD Su, YF Liu, ZW Nie, TL Yang, ZZ Cao… - The Journal of …, 2022 - ACS Publications
The regioselective synthetic approach to higher alkenes from lower alkenes by using sulfoxides as alkyl or aryl reagents in the Fe 3+ /H 2 O 2 system has been developed. This reaction …
Number of citations: 2 pubs.acs.org

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